molecular formula C11H20BrNO3 B15217454 tert-Butyl (2S,5R)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate

tert-Butyl (2S,5R)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate

Cat. No.: B15217454
M. Wt: 294.19 g/mol
InChI Key: OBJOQVLWWLTNLQ-RKDXNWHRSA-N
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Description

tert-Butyl (2S,5R)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate: is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butyl group, a bromomethyl group, and a methyl group attached to a morpholine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2S,5R)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of the corresponding methyl derivative using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through the reaction of the morpholine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in tert-Butyl (2S,5R)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products:

  • Substituted morpholine derivatives
  • Aldehydes or carboxylic acids from oxidation
  • Methyl derivatives from reduction

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity and as a scaffold for drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored as a potential therapeutic agent due to its unique structural features.
  • Used in the development of novel pharmaceuticals.

Industry:

  • Utilized in the production of fine chemicals and specialty chemicals.
  • Applied in the synthesis of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,5R)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, or nucleic acids, potentially altering their function. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

    tert-Butyl (2S,5R)-2-(chloromethyl)-5-methylmorpholine-4-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    tert-Butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.

    tert-Butyl (2S,5R)-2-(methyl)-5-methylmorpholine-4-carboxylate: Similar structure but with a methyl group instead of a bromomethyl group.

Uniqueness:

  • The presence of the bromomethyl group provides unique reactivity compared to other similar compounds.
  • The combination of the tert-butyl group and the bromomethyl group offers distinct steric and electronic properties, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C11H20BrNO3

Molecular Weight

294.19 g/mol

IUPAC Name

tert-butyl (2S,5R)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H20BrNO3/c1-8-7-15-9(5-12)6-13(8)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1

InChI Key

OBJOQVLWWLTNLQ-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1CO[C@@H](CN1C(=O)OC(C)(C)C)CBr

Canonical SMILES

CC1COC(CN1C(=O)OC(C)(C)C)CBr

Origin of Product

United States

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